Monobromine readily reacts with various metals and non-metals to form inorganic bromides. These bromides, such as lithium bromide (LiBr) or sodium bromide (NaBr), find applications in various research areas, including:
Monobromine can be used as a selective brominating agent in organic synthesis. Researchers utilize it to introduce a bromine atom into organic molecules for various purposes:
Due to the hazardous nature of monobromine, alternative and safer brominating reagents are often preferred in research settings.
Monobromine plays a role in atmospheric chemistry, particularly in the depletion of ozone. Researchers study its reactions with other atmospheric components to understand its impact on the ozone layer and develop strategies for ozone protection .
Bromine is a reddish-brown volatile liquid at room temperature and is one of the halogens in Group 17 of the periodic table. Its chemical symbol is Br, and it has an atomic number of 35. Bromine has a melting point of -7.2 °C and a boiling point of 58.8 °C, making it the only nonmetallic element that is liquid at room temperature. It has a pungent odor and is highly reactive, forming compounds with various elements including metals and nonmetals .
Bromine exhibits biological activity primarily through its compounds. For instance, brominated compounds are known for their antimicrobial properties and are used in water treatment. Additionally, some brominated organic compounds are investigated for their effects on human health, particularly in relation to endocrine disruption and neurotoxicity .
Bromine can be synthesized through several methods:
Bromine has various applications across different industries:
Studies on bromine interactions focus on its reactivity with various organic compounds and its role in biological systems. Research indicates that brominated compounds can influence enzyme activity and cellular processes. Additionally, interaction studies have highlighted potential toxicological effects associated with exposure to certain brominated flame retardants .
Bromine shares similarities with other halogens such as chlorine and iodine. Here’s a comparison highlighting its uniqueness:
| Property | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
|---|---|---|---|
| State at Room Temp | Gas | Liquid | Solid |
| Melting Point (°C) | -101.5 | -7.2 | 113.7 |
| Boiling Point (°C) | -34.0 | 58.8 | 184.3 |
| Reactivity | More reactive | Intermediate reactivity | Less reactive |
| Oxidizing Power | Strongest | Intermediate | Weaker |
Bromine's intermediate reactivity makes it unique among halogens; it is more reactive than iodine but less so than chlorine. This characteristic allows it to form a wide variety of compounds while also being useful in applications where lower reactivity is beneficial .
Under ambient conditions, elemental bromine exists as a diatomic molecule with the chemical formula dibromine, featuring a characteristic red-brown liquid state at room temperature [3]. The bromine molecule consists of two bromine atoms connected by a single covalent bond, exhibiting a linear molecular geometry with a bond angle of 180 degrees [5]. Each bromine atom contributes seven valence electrons, resulting in a total of fourteen electrons in the outermost shell of the molecule [1].
The diatomic bromine molecule demonstrates a symmetric structure where both atoms share a pair of electrons to form the covalent bond [4]. The molecular geometry is linear due to the presence of atoms of the same element, creating a symmetrical shape with each bromine atom having three lone pairs of electrons [4]. The hybridization of the bromine molecule is sp³, although the molecular structure itself maintains linearity [4].
Table 1: Fundamental Molecular Properties of Diatomic Bromine
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Weight | 159.808 | g/mol | [2] |
| Bond Length | 2.281 | Å | [47] |
| Vibrational Frequency | 323 | cm⁻¹ | [47] |
| Rotational Constant | 0.08211 | cm⁻¹ | [47] |
| Internuclear Distance | 2.2811 | Å | [47] |
The electronic configuration of each bromine atom in the molecule is [Ar] 3d¹⁰ 4s² 4p⁵, with the outermost shell containing seven electrons [1]. This configuration results in the molecule being nonpolar because both bromine atoms have identical electronegativity values, leading to equal charge distribution and a net-zero dipole moment [4]. The molecule exists as a stable diatomic species under standard conditions, although it readily evaporates to form similarly colored vapors [3].
High-pressure studies of solid bromine reveal a complex sequence of structural transformations that fundamentally alter the molecular nature of the element [9]. At ambient pressure, bromine crystallizes into a molecular structure with Cmca symmetry, similar to other halogens [9]. Under increasing pressure, bromine undergoes several distinct phase transitions that ultimately lead to metallization and the formation of non-molecular phases [9].
The molecular Cmca phase remains stable until approximately 80-90 gigapascals, where it transforms into a non-molecular Immm structure [9] [10]. This transition represents a fundamental change from a molecular solid to a structure where individual bromine molecules dissociate [9]. Recent hybrid density functional theory calculations using the HSE06 functional predict this transition occurs at 90 gigapascals, in excellent agreement with experimental observations of 80±5 gigapascals [10].
Table 2: High-Pressure Phase Transitions in Bromine
| Phase | Symmetry | Stability Range (GPa) | Characteristics |
|---|---|---|---|
| Phase I | Cmca | 0-90 | Molecular structure |
| Phase II | Immm | 90-128 | Non-molecular, quasi-2D |
| Phase III | I4/mmm | 128-188 | Tetragonal structure |
| Phase IV | Fm3̄m | >188 | Face-centered cubic |
The metallization of bromine occurs while the element is still in the molecular Cmca phase, with band gap closure predicted at approximately 80 gigapascals [10]. This metallization pressure is significantly higher than previously calculated using generalized gradient approximation methods, which underestimated the band gap [10]. The molecular phase becomes metallic just at the borderline of its stability, indicating that the transition to metallic behavior coincides with the onset of molecular dissociation [10].
Beyond the initial transformation, bromine is predicted to undergo additional phase transitions to tetragonal I4/mmm symmetry at 128 gigapascals and finally to a face-centered cubic arrangement at 188 gigapascals [10]. These high-pressure phases exhibit metallic behavior and quasi-two-dimensional character [10]. The electronic density of states at the Fermi level increases progressively through the sequence from Immm to I4/mmm to Fm3̄m phases, indicating that bromine becomes an increasingly better metal with higher pressure and dimensionality [10].
The thermodynamic properties of elemental bromine reflect its unique position as the only halogen that is liquid under standard conditions [20] [22]. Bromine exhibits a melting point of -7.3°C (265.8 K) and a boiling point of 59°C (332 K), resulting in a relatively narrow liquid range of 66.2 K [20] [22]. The critical temperature is 586 K (313°C) with a critical pressure of 10.34 megapascals [43].
Table 3: Thermodynamic Properties of Bromine
| Property | Value | Units | Reference |
|---|---|---|---|
| Melting Point | -7.3 | °C | [20] [22] |
| Boiling Point | 59 | °C | [20] [22] |
| Critical Temperature | 586 | K | [20] |
| Critical Pressure | 10.34 | MPa | [43] |
| Enthalpy of Fusion | 5.8 | kJ/mol | [20] |
| Enthalpy of Vaporization | 14.8 | kJ/mol | [20] |
| Density (liquid, 20°C) | 3.1226 | g/mL | [44] |
| Thermal Conductivity | 0.122 | W/(m·K) | [23] |
The enthalpy of fusion for bromine is 5.8 kilojoules per mole of bromine atoms, while the enthalpy of vaporization is 14.8 kilojoules per mole of bromine atoms [20]. These relatively low values reflect the weak intermolecular forces between bromine molecules in the condensed phases [20]. The liquid density of bromine at 20°C is 3.1226 grams per milliliter, making it significantly denser than water [44].
Phase transition kinetics in bromine-containing systems demonstrate complex behavior influenced by molecular structure and intermolecular interactions [53]. Extended X-ray absorption fine structure studies reveal that the intramolecular bromine-bromine distance initially increases under pressure, reaching a maximum at approximately 25 gigapascals before beginning to decrease [53]. This anomalous behavior indicates a previously unobserved phase transformation that occurs well before the known molecular dissociation transition [53].
The thermal expansion coefficient of liquid bromine ranges from 0.0011 per degree Celsius in the 20-30°C range [44]. The specific heat capacity of liquid bromine at 25°C is 0.473 kilojoules per kilogram per degree Celsius [44]. The vapor pressure of bromine at 20°C reaches 175 millimeters of mercury, contributing to its volatile nature and the formation of dense vapor clouds [44].
The electronic absorption spectrum of bromine exhibits characteristic features that arise from transitions between different electronic states of the diatomic molecule [25] [31]. The visible absorption spectrum of bromine is dominated by transitions from the ground X¹Σg⁺ state to excited electronic states, particularly the B³Π₀u⁺ and C¹Πu states [31]. These transitions occur in the visible and near-ultraviolet regions, giving bromine its distinctive red-brown color [28].
Photofragment spectroscopy studies conducted at wavelengths of 18,780, 21,450, and 28,810 wavenumbers confirm that the visible absorption spectrum results from transitions to the A¹Πu, B³Π₀u⁺, and C¹Πu states [31]. The B state transition is formally forbidden due to its triplet character but becomes allowed through spin-orbit coupling, making it relatively weak compared to the C state transition [28]. The intensity of the B state transition increases significantly for bromine compared to lighter halogens due to stronger spin-orbit coupling effects [28].
Table 4: Electronic Transition Characteristics
| Transition | Wavenumber (cm⁻¹) | State | Character |
|---|---|---|---|
| X → A | 18,780 | ¹Πu | Allowed |
| X → B | 21,450 | ³Π₀u⁺ | Spin-forbidden |
| X → C | 28,810 | ¹Πu | Allowed |
The absorption spectrum of liquid bromine has been measured extensively between 2,000 and 40,000 wavenumbers [25]. In the region of maximum absorption around 24,000 wavenumbers, the absorption coefficient reaches extremely high values, making precise measurements technically challenging [25]. The spectrum shows continuous absorption corresponding to transitions from the ground state to three different excited electronic states [25].
Temperature-dependent studies of bromine absorption spectra reveal significant changes in spectral characteristics [26]. Measurements conducted at temperatures ranging from 293 K to 906 K demonstrate how vibrational contributions to the absorption bands vary with thermal conditions [26]. The continuous nature of the absorption spectrum reflects the dissociative character of the excited electronic states [26].
The vibrational spectroscopy of diatomic bromine provides detailed information about the molecular dynamics and bonding characteristics [34] [38]. The fundamental vibrational frequency of bromine in the gas phase is approximately 323 wavenumbers, corresponding to the stretching motion of the bromine-bromine bond [34] [47]. This value represents the harmonic frequency, while the anharmonic frequency is slightly lower at 325 wavenumbers [34].
Raman spectroscopy studies of liquid bromine reveal complex vibrational progressions extending up to 30 overtones [35]. These spectra define the ground state potential energy surface over the range 2.05 to 3.06 angstroms, providing insights into the molecular potential [35]. The attractive branch of the ground state potential is softened in the liquid phase, with the apparent dissociation limit reduced by approximately 30% compared to the gas phase due to attractive cage-molecule interactions [35].
Table 5: Vibrational Constants for Diatomic Bromine
| Parameter | Value | Units | Reference |
|---|---|---|---|
| ωe (harmonic frequency) | 323 | cm⁻¹ | [47] |
| ωe (anharmonic frequency) | 325 | cm⁻¹ | [34] |
| Bond dissociation energy | 2.30 | eV | [10] |
| Rotational constant (Be) | 0.08211 | cm⁻¹ | [47] |
High-pressure Raman studies demonstrate significant pressure-induced changes in the vibrational characteristics of solid bromine [38]. The intramolecular vibrational modes, including the high-frequency Ag and B3g modes, show pressure-induced upshifts in frequency [10]. Conversely, the intermolecular Ag mode exhibits softening above approximately 60 gigapascals [10]. The (B-X) absorption spectrum of bromine has been analyzed extensively using Fourier transform spectroscopy, covering approximately 80,000 recorded transitions in the 11,600-19,577 wavenumber range [38].
Rotational-vibrational analysis reveals that the bromine molecule behaves as a nearly rigid rotor with small deviations due to centrifugal distortion [38]. The rotational constant Be equals 0.08211 wavenumbers, indicating a relatively large moment of inertia consistent with the heavy bromine atoms [47]. Vibrational coherence times in liquid bromine range from greater than 25 picoseconds for the first vibrational level to greater than 2.4 picoseconds for the 25th vibrational level [35].